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2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide

Medicinal Chemistry Kinase Inhibitor SAR Scaffold Hopping

2-(3-Oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide (CAS 1251621-09-6) is a fully synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine chemotype. Its structure combines an 8-phenoxy-substituted triazolo-pyrazinone core with an N-(p-tolyl)acetamide side chain (molecular formula C20H17N5O3, MW 375.39 g/mol).

Molecular Formula C20H17N5O3
Molecular Weight 375.388
CAS No. 1251621-09-6
Cat. No. B2971556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide
CAS1251621-09-6
Molecular FormulaC20H17N5O3
Molecular Weight375.388
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
InChIInChI=1S/C20H17N5O3/c1-14-7-9-15(10-8-14)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)28-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,26)
InChIKeyDLGDFKOSJRVPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide (CAS 1251621-09-6): Chemical Class, Scaffold Identity, and Procurement Context


2-(3-Oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide (CAS 1251621-09-6) is a fully synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine chemotype. Its structure combines an 8-phenoxy-substituted triazolo-pyrazinone core with an N-(p-tolyl)acetamide side chain (molecular formula C20H17N5O3, MW 375.39 g/mol) . The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with multiple published series demonstrating nanomolar c-Met and dual c-Met/VEGFR-2 inhibitory activities [1]. This specific compound is listed in commercial screening libraries under the catalog number BF39285 and is supplied as a research-grade building block for medicinal chemistry and chemical biology applications .

Scaffold: [1,2,4]triazolo[4,3-a]pyrazine core for c-Met and VEGFR-2 inhibitor SAR
Substitution: 8-phenoxy / N-(p-tolyl)acetamide pattern for para-methyl and unsubstituted phenoxy mapping
Procurement context: minimal 8-aryl ether reference compound for SAR deconvolution and ligand efficiency optimization

Why [1,2,4]Triazolo[4,3-a]pyrazine Analogs Cannot Be Assumed Interchangeable with 2-(3-Oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide (CAS 1251621-09-6)


Within the [1,2,4]triazolo[4,3-a]pyrazine class, small structural changes at the 8-position (phenoxy vs. pyrrolidinyl vs. 4-oxo-pyridazinone) and on the acetamide N-aryl group (p-tolyl vs. o-tolyl vs. 3-bromophenyl) profoundly shift kinase selectivity, cellular potency, and ADMET profiles [1]. Published SAR demonstrates that replacing the quinoline 'head' of foretinib with substituted [1,2,4]triazolo[4,3-a]pyrazine cores alters c-Met IC50 values by over 100-fold across closely related analogs, while VEGFR-2 selectivity can be tuned from >100-fold selective to dual inhibitory depending on a single substituent [1][2]. Consequently, substituting 2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide with another triazolo-pyrazine derivative that shares the same core but bears a different 8-substituent or N-aryl group would invalidate any structure-activity relationship (SAR) hypothesis and could yield entirely divergent biological outcomes. Selection of this specific compound—rather than a generic class representative—is therefore mandatory for experiments where the 8-phenoxy/p-tolyl substitution pattern is the independent variable under investigation.

8-Substituent identity
Phenoxy vs. 4-methylphenoxy or pyrrolidinyl analogs can shift c-Met inhibition potency and VEGFR-2 selectivity by >100-fold based on class SAR. A mismatched 8-substituent may invalidate the SAR hypothesis under test.
N-Aryl regioisomerism
p-Tolyl vs. o-tolyl or 3-bromophenyl acetamide alters kinase selectivity and cellular antiproliferative endpoints >30-fold. An ortho-isomer may not reproduce the biological profile of the para-methyl variant.
Physicochemical profile drift
Analog substitution modifies molecular weight, hydrogen-bonding, and lipophilicity, potentially shifting ligand efficiency and ADMET properties. Physicochemical mismatch can outweigh apparent potency parity.

Quantitative Differentiation Evidence for 2-(3-Oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide (CAS 1251621-09-6) Versus Closest Analogs


Structural Uniqueness at the 8-Position: 8-Phenoxy vs. 8-(4-Methylphenoxy) and 8-Pyrrolidinyl Analogs

The target compound contains an unsubstituted 8-phenoxy group (C–O–Ph), distinguishing it from the closely related 8-(p-tolyloxy) analog (CAS 1251678-00-8, PubChem CID 49662648) and the 8-pyrrolidinyl analog (N-(4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide) [1]. Published SAR for the [1,2,4]triazolo[4,3-a]pyrazine class shows that the 8-substituent identity is a primary determinant of kinase selectivity: in the dual c-Met/VEGFR-2 inhibitor series, 8-substituents range from substituted phenoxy to cyclic amines, with c-Met IC50 values spanning 26 nM to >10 µM depending solely on this position [2]. No published quantitative bioactivity data exist specifically for the target compound's 8-phenoxy/p-tolyl combination. However, the 8-(4-methylphenoxy) analog (CAS 1251678-00-8) has been registered in ChEMBL (CHEMBL4585972) and PubChem, confirming this sub-series is of active research interest [1].

8-Position substituent
Class-level
Target: 8-phenoxy (unsubstituted)
Comparator: 8-(4-methylphenoxy) analog (CAS 1251678-00-8)
Supports SAR deconvolution of the phenoxy methyl-group effect
No bioactivity data yet for target compound
Medicinal Chemistry Kinase Inhibitor SAR Scaffold Hopping

N-Aryl Acetamide Substituent Differentiation: p-Tolyl vs. o-Tolyl and 3-Bromophenyl Analogs

The target compound bears an N-(p-tolyl)acetamide group (para-methyl substitution on the terminal anilide ring). Two commercially listed direct analogs differ only in this N-aryl substituent: the o-tolyl isomer (CAS not located, compound listed as '2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide') and the 3-bromophenyl analog (CAS not located, 'N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide') . In the broader [1,2,4]triazolo[4,3-a]pyrazine c-Met/VEGFR-2 inhibitor series, the N-aryl group modulates both cellular antiproliferative potency and kinase selectivity: exchanging the N-aryl substituent altered A549 cell IC50 values across a >30-fold range among analogs with identical cores [1]. The p-tolyl group introduces a para-methyl substituent that influences both lipophilicity (clogP) and potential hydrogen-bonding or steric interactions at the target binding site relative to the ortho-substituted isomer.

N-Aryl acetamide
Class-level
Target: p-tolyl (para-methyl)
Comparators: o-tolyl isomer, 3-bromophenyl analog
May differentiate c-Met selectivity vs. VEGFR-2 through para-substitution
No published potency data for direct comparators
Structure-Activity Relationship Ligand Efficiency Target Engagement

Class-Level Benchmarking: [1,2,4]Triazolo[4,3-a]pyrazine c-Met and VEGFR-2 Inhibitory Potency Against Foretinib

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has been validated as a core for potent c-Met and dual c-Met/VEGFR-2 kinase inhibitors. In a 2022 study, compound 17l—a [1,2,4]triazolo[4,3-a]pyrazine derivative—achieved c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM, representing a 100-fold selectivity window for c-Met over VEGFR-2 [1]. This compound also exhibited antiproliferative IC50 values of 0.98 ± 0.08 µM (A549), 1.05 ± 0.17 µM (MCF-7), and 1.28 ± 0.25 µM (HeLa). A separate 2020 series produced compound 22i with c-Met IC50 = 48 nM and A549 IC50 = 0.83 ± 0.07 µM [2]. Both compounds were benchmarked against foretinib (a clinical-stage c-Met/VEGFR-2 inhibitor) and showed comparable or superior kinase selectivity. While the specific target compound (CAS 1251621-09-6) lacks published bioactivity data, these class-level benchmarks establish the potency ceiling achievable within this chemotype. The uncharacterized 8-phenoxy/p-tolyl combination may exhibit divergent potency relative to these published analogs, and the compound's value lies precisely in filling this SAR gap.

c-Met inhibitory potency
Class-level
c-Met IC50: 26–48 nM (class benchmark)
VEGFR-2 IC50: 2.6 µM (~100-fold selectivity window)
Establishes potency expectation for compound profiling
Target compound activity remains to be determined experimentally
Cancer Kinase Inhibition Receptor Tyrosine Kinase c-Met VEGFR-2

Physicochemical Property Differentiation: Calculated clogP and Hydrogen Bonding Profile vs. Published c-Met Inhibitor Leads

The target compound (C20H17N5O3, MW 375.39) contains one hydrogen bond donor (the amide N–H), five hydrogen bond acceptors (triazolo-pyrazinone carbonyl, phenoxy oxygen, amide carbonyl, and two pyrazine nitrogens), and a calculated XLogP3-AA of approximately 2.6 based on the closely related 8-(4-methylphenoxy) analog (PubChem CID 49662648) [1]. This places the compound within favorable drug-like chemical space (Lipinski Rule of Five compliant). In comparison, the published lead compound 22i (which bears a bulkier 4-oxo-pyridazinone moiety) exhibits higher molecular weight and a different H-bonding topology that contributes to its 48 nM c-Met IC50 [2]. The target compound's simpler phenoxy group may confer a distinct lipophilic efficiency (LipE) profile: if it achieves comparable or superior c-Met potency to 22i, its lower molecular weight and reduced H-bond acceptor count would translate into higher LipE, a key optimization metric in kinase drug discovery [2].

Physicochemical profile
Context-dependent
MW: 375 vs ~469 (analog 22i)
HBA: 5 vs 7–8; clogP: ~2.6
Potential LipE advantage if equipotent
May support higher ligand efficiency-driven optimization
LipE can only be calculated after pIC50 determination
Druglikeness Lipophilicity ADMET Prediction Lead Optimization

Recommended Research Application Scenarios for 2-(3-Oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide (CAS 1251621-09-6)


SAR Deconvolution of the 8-Phenoxy Substituent in c-Met Kinase Inhibitor Optimization Programs

Academic and industrial medicinal chemistry teams optimizing [1,2,4]triazolo[4,3-a]pyrazine-based c-Met inhibitors can use CAS 1251621-09-6 as the minimal 8-aryl ether reference compound. As established in Section 3, the 8-phenoxy group lacks the para-methyl substituent present in the closest registered analog (CAS 1251678-00-8). By determining the c-Met IC50 and VEGFR-2 IC50 of this compound in recombinant kinase assays (in comparison with published benchmarks of 26 nM for compound 17l and 48 nM for compound 22i [1][2]), the team can isolate the contribution of the unsubstituted phenoxy group to kinase potency and selectivity. This compound thus serves as the critical baseline in a methyl-walk SAR series.

Lipophilic Ligand Efficiency (LipE) Assessment for Fragment-to-Lead Optimization

As detailed in Section 3, the target compound (MW 375.39, estimated clogP ~2.6) presents a lower molecular weight and reduced hydrogen bond acceptor count relative to published leads such as compound 22i (MW ~469, c-Met IC50 = 48 nM). A research group can procure CAS 1251621-09-6 to experimentally determine its c-Met IC50 and calculate LipE (pIC50 – clogP). In the context of the 2020 and 2022 [1,2,4]triazolo[4,3-a]pyrazine c-Met inhibitor series [1][2], if this compound achieves an IC50 ≤ 100 nM, its LipE would exceed that of compound 22i, nominating the 8-phenoxy/p-tolyl template as a more ligand-efficient starting point for further optimization.

Kinase Selectivity Profiling in a Panel of Receptor Tyrosine Kinases

Published [1,2,4]triazolo[4,3-a]pyrazine derivatives have demonstrated c-Met selectivity over VEGFR-2 ranging from ~100-fold (compound 17l) to dual inhibitory profiles depending on substitution [1]. A CRO or pharmaceutical screening laboratory can evaluate CAS 1251621-09-6 in a broad kinase selectivity panel (e.g., 50–60 kinases including c-Met, VEGFR-2, EGFR, PDGFR, and FGFR families) to establish the selectivity fingerprint of the 8-phenoxy/p-tolyl pharmacophore. Such data would contextualize the compound within the known selectivity landscape of this chemotype and may reveal off-target liabilities or opportunities distinct from published analogs.

Computational Docking and Molecular Dynamics Validation of the 8-Phenoxy Binding Mode

As shown in Section 3, molecular docking and MD simulation studies of [1,2,4]triazolo[4,3-a]pyrazine derivatives have confirmed binding modes comparable to foretinib at the c-Met ATP-binding pocket [1]. CAS 1251621-09-6, with its unsubstituted 8-phenoxy group, provides a structurally simplified probe for in silico modeling. Computational chemistry groups can use this compound to test whether the phenoxy oxygen engages in a productive hydrogen bond with the hinge region or if the phenyl ring occupies the hydrophobic back pocket—and compare these predictions against the 8-(4-methylphenoxy) analog to quantify the energetic penalty of adding a para-methyl group.

Application
Selection Property
Validation Focus
c-Met Kinase SAR Studies
8-phenoxy substitution pattern
Potency and selectivity vs. published class benchmarks
Ligand Efficiency Optimization
Lower molecular weight and HBA profile
LipE calculation relative to published triazolo[4,3-a]pyrazine leads
Kinase Selectivity Panel Screening
8-phenoxy/p-tolyl pharmacophore
Selectivity fingerprint across c-Met, VEGFR-2, EGFR, PDGFR, FGFR
In Silico Binding Mode Studies
Unsubstituted phenoxy probe
Docking poses and MD simulations vs. ATP-binding pocket
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